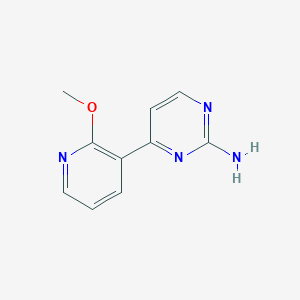
Morpholinium, 4,4'-decamethylenebis(4-methyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) is a chemical compound with the molecular formula C22H46N2O2I2. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical applications. This compound is characterized by the presence of two morpholinium groups connected by a decamethylene chain, with each morpholinium group bearing a methyl substituent and an iodide ion.
Méthodes De Préparation
The synthesis of Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) typically involves the reaction of 4-methylmorpholine with a decamethylene dihalide, followed by the addition of iodide ions. The reaction conditions often include the use of solvents such as chloroform or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The iodide ions can be substituted with other halides or nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Applications De Recherche Scientifique
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other morpholinium-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological membranes and proteins.
Industry: It is used in the production of ionic liquids, which have applications in various industrial processes, including catalysis and electrochemistry
Mécanisme D'action
The mechanism of action of Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It can also interact with proteins, altering their structure and function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include ion channels and enzymes .
Comparaison Avec Des Composés Similaires
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) can be compared with other similar compounds, such as:
Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide): This compound has a shorter linker chain and different chemical properties.
Morpholinium, 4,4’-dodecamethylenebis(4-methyl-, diiodide): This compound has a longer linker chain, which may affect its reactivity and biological activity.
Morpholinium, 4,4’-decamethylenebis(4-amino-, bis[hexafluorophosphate(1-)]: This compound has different substituents, leading to variations in its chemical and biological properties .
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) stands out due to its unique combination of a decamethylene linker and iodide ions, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
64039-03-8 |
|---|---|
Formule moléculaire |
C20H42I2N2O2 |
Poids moléculaire |
596.4 g/mol |
Nom IUPAC |
4-methyl-4-[10-(4-methylmorpholin-4-ium-4-yl)decyl]morpholin-4-ium;diiodide |
InChI |
InChI=1S/C20H42N2O2.2HI/c1-21(13-17-23-18-14-21)11-9-7-5-3-4-6-8-10-12-22(2)15-19-24-20-16-22;;/h3-20H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
AWNQCMDYKBCHAH-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCOCC1)CCCCCCCCCC[N+]2(CCOCC2)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14175190.png)
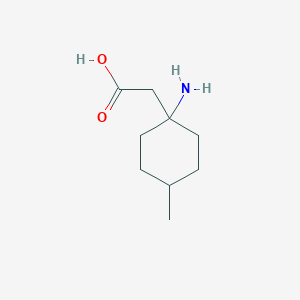
![(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol](/img/structure/B14175219.png)
![N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide](/img/structure/B14175220.png)


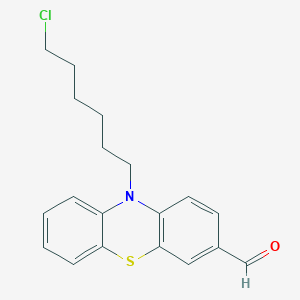
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
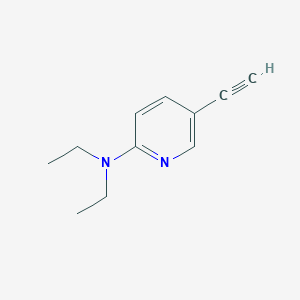
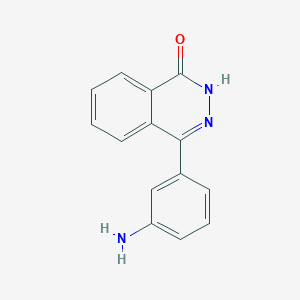
![3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione](/img/structure/B14175253.png)
![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
